![molecular formula C13H23NO6 B13361792 N-[(1,1-Dimethylethoxy)carbonyl]-6-methoxy-6-oxo-D-norleucine Methyl Ester](/img/structure/B13361792.png)
N-[(1,1-Dimethylethoxy)carbonyl]-6-methoxy-6-oxo-D-norleucine Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl ®-2-((tert-butoxycarbonyl)amino)hexanedioate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly significant in the field of peptide synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl ®-2-((tert-butoxycarbonyl)amino)hexanedioate typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids, including Dimethyl ®-2-((tert-butoxycarbonyl)amino)hexanedioate, often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the desired product.
化学反応の分析
Types of Reactions
Dimethyl ®-2-((tert-butoxycarbonyl)amino)hexanedioate undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The ester groups can be hydrolyzed to carboxylic acids under basic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid in dichloromethane.
Substitution: Sodium hydroxide in water or methanol.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 1-hydroxybenzotriazole (HOBt).
Major Products Formed
Hydrolysis: Free amine and tert-butanol.
Substitution: Carboxylic acids and methanol.
Coupling: Peptides and water.
科学的研究の応用
Dimethyl ®-2-((tert-butoxycarbonyl)amino)hexanedioate is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid derivative, it is a key intermediate in the synthesis of peptides and proteins.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: The compound is employed in the conjugation of peptides to other biomolecules, such as antibodies and enzymes, for various biomedical applications.
作用機序
The mechanism of action of Dimethyl ®-2-((tert-butoxycarbonyl)amino)hexanedioate primarily involves its role as a protected amino acid derivative. The Boc protecting group stabilizes the amino functionality, preventing unwanted side reactions during chemical synthesis. Upon removal of the Boc group, the free amine can participate in various biochemical processes, including peptide bond formation and enzymatic reactions.
類似化合物との比較
Similar Compounds
Dimethyl ®-2-aminohexanedioate: Lacks the Boc protecting group, making it more reactive and less stable during synthesis.
Dimethyl ®-2-((benzyloxycarbonyl)amino)hexanedioate: Contains a benzyloxycarbonyl (Cbz) protecting group, which is less stable under hydrogenation conditions compared to the Boc group.
Uniqueness
Dimethyl ®-2-((tert-butoxycarbonyl)amino)hexanedioate is unique due to the presence of the Boc protecting group, which offers greater stability and ease of removal under mild acidic conditions. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of amino groups are crucial.
特性
分子式 |
C13H23NO6 |
|---|---|
分子量 |
289.32 g/mol |
IUPAC名 |
dimethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioate |
InChI |
InChI=1S/C13H23NO6/c1-13(2,3)20-12(17)14-9(11(16)19-5)7-6-8-10(15)18-4/h9H,6-8H2,1-5H3,(H,14,17)/t9-/m1/s1 |
InChIキー |
WMHDXSNIVADUCW-SECBINFHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CCCC(=O)OC)C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)NC(CCCC(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


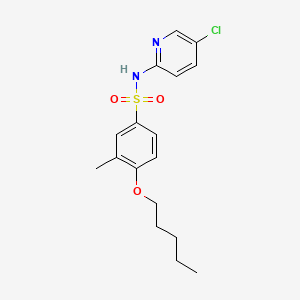
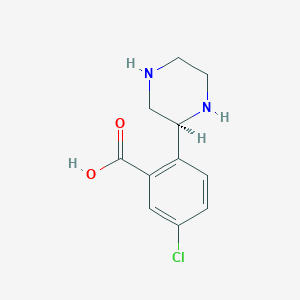
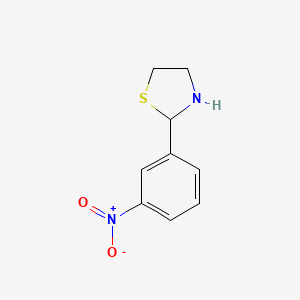
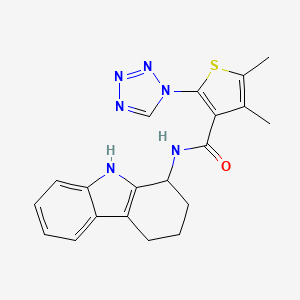
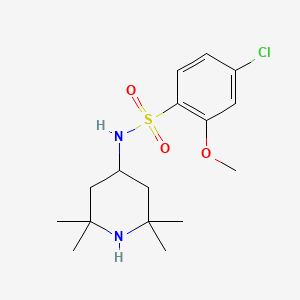
![3-(naphthalen-1-yl)-N-[2-(2-oxopyrrolidin-1-yl)ethyl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13361734.png)
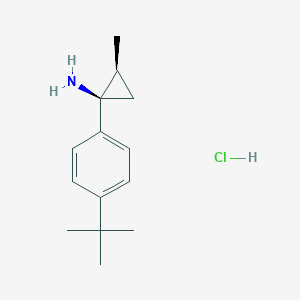
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361757.png)
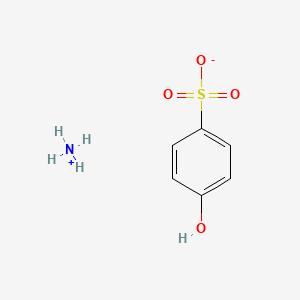
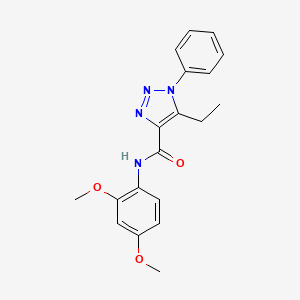
![3-Amino-5'-chloro-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-indole]-2-carbonitrile](/img/structure/B13361783.png)
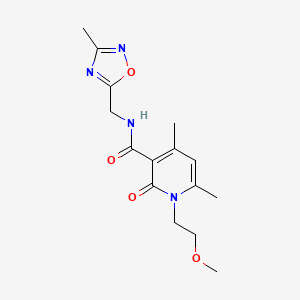

![3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361791.png)
